molecular formula C10H9BrN2O4 B7939528 4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide

4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide

Cat. No.: B7939528
M. Wt: 301.09 g/mol
InChI Key: JESZPGVFCMQINJ-UHFFFAOYSA-N
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Description

4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide is an organic compound that features a bromine atom, a nitro group, and an oxetane ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of complex organic molecules. These methods can optimize reaction conditions, reduce waste, and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium catalysts: for hydrogenation reactions.

    Copper complexes: for nucleophilic substitution.

    Acids or bases: for ring-opening reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxetane ring provides stability and enhances binding affinity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide is unique due to the presence of both the bromine atom and the oxetane ring, which confer enhanced stability, reactivity, and binding affinity compared to similar compounds. These properties make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

4-bromo-3-nitro-N-(oxetan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O4/c11-8-2-1-6(3-9(8)13(15)16)10(14)12-7-4-17-5-7/h1-3,7H,4-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESZPGVFCMQINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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